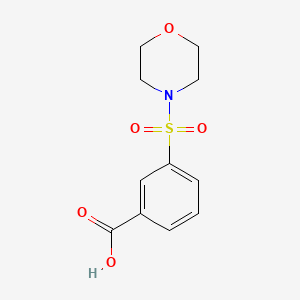
2-Amino-2-(3-fluorophenyl)acetic acid
Descripción general
Descripción
2-Amino-2-(3-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, which is also bonded to a 3-fluorophenyl group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Amino-2-(3-fluorophenyl)acetic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine
This compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.
Safety and Hazards
Direcciones Futuras
While there is limited information on the future directions of 2-Amino-2-(3-fluorophenyl)acetic acid, it is known that this compound is used as a building block in the synthesis of other compounds . Therefore, future research may focus on exploring its potential applications in the synthesis of new compounds with desirable properties.
Relevant Papers
There are several papers and documents related to this compound . These papers provide valuable information about the properties, synthesis, and potential applications of this compound.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors . The specific targets and their roles would depend on the specific biological and clinical applications of the compound.
Mode of Action
It’s known that similar compounds participate in electronically divergent processes with a metal catalyst in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to have diverse biological activities and affect a wide range of therapeutic targets . The affected pathways and their downstream effects would depend on the specific biological and clinical applications of the compound.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . These properties would impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have diverse biological activities . The specific effects would depend on the specific biological and clinical applications of the compound.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These environmental factors would likely influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
2-Amino-2-(3-fluorophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving amino acid sensing and metabolism. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it may enhance or inhibit the expression of genes involved in amino acid transport and metabolism, thereby impacting cellular growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing amino acid metabolism and promoting cellular growth. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in the catabolism and anabolism of amino acids. These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Strecker Synthesis: : One common method for preparing 2-Amino-2-(3-fluorophenyl)acetic acid is through the Strecker synthesis. This involves the reaction of 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide to form 2-amino-2-(3-fluorophenyl)acetonitrile, which is then hydrolyzed to yield the desired amino acid.
Reaction Conditions: The initial reaction is typically carried out in an aqueous medium at room temperature. The hydrolysis step can be performed under acidic or basic conditions, with acidic hydrolysis being more common.
-
Reductive Amination: : Another method involves the reductive amination of 3-fluorophenylacetic acid with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: This reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-Amino-2-(3-fluorophenyl)acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Imines, nitriles.
-
Reduction: : The compound can be reduced to form derivatives such as 2-amino-2-(3-fluorophenyl)ethanol.
Common Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: 2-Amino-2-(3-fluorophenyl)ethanol.
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: Substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.
2-Amino-2-(3-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and biological activity.
Uniqueness
2-Amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This structural feature can influence its electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297540 | |
| Record name | α-Amino-3-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7292-74-2 | |
| Record name | α-Amino-3-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7292-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Amino-3-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-DL-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)



![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)


